molecular formula C10H6BrF3O B8231915 4-Bromo-2-ethynyl-1-(2,2,2-trifluoroethoxy)benzene

4-Bromo-2-ethynyl-1-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B8231915
M. Wt: 279.05 g/mol
InChI Key: VAXAAMRUXMBUBW-UHFFFAOYSA-N
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Description

4-Bromo-2-ethynyl-1-(2,2,2-trifluoroethoxy)benzene is an organic compound characterized by the presence of a bromine atom, an ethynyl group, and a trifluoroethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-ethynyl-1-(2,2,2-trifluoroethoxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-iodophenol and 2,2,2-trifluoroethanol.

    Reaction with Trifluoroethanol: The 4-bromo-2-iodophenol is reacted with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate to form 4-bromo-2-(2,2,2-trifluoroethoxy)iodobenzene.

    Sonogashira Coupling: The 4-bromo-2-(2,2,2-trifluoroethoxy)iodobenzene undergoes a Sonogashira coupling reaction with ethynyltrimethylsilane in the presence of a palladium catalyst and copper(I) iodide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethynyl-1-(2,2,2-trifluoroethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira, Suzuki, and Heck couplings.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form alkanes or alkenes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles.

    Coupling Reactions: Palladium catalysts, copper(I) iodide, and bases such as triethylamine are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include substituted benzene derivatives.

    Coupling Reactions: Products include biaryl compounds and conjugated systems.

    Oxidation and Reduction: Products include ketones, carboxylic acids, alkanes, and alkenes.

Scientific Research Applications

4-Bromo-2-ethynyl-1-(2,2,2-trifluoroethoxy)benzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethynyl-1-(2,2,2-trifluoroethoxy)benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The ethynyl group can participate in covalent bonding with target molecules, while the trifluoroethoxy group can enhance the compound’s lipophilicity and membrane permeability. The bromine atom can facilitate electrophilic aromatic substitution reactions, allowing the compound to modify biological pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-ethynyl-1-(trifluoromethoxy)benzene
  • 4-Bromo-2-ethynyl-1-(2,2,2-trifluoroethyl)benzene
  • 4-Bromo-2-ethynyl-1-(2,2,2-trifluoromethyl)benzene

Uniqueness

4-Bromo-2-ethynyl-1-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new materials and bioactive molecules with enhanced properties compared to its analogs.

Properties

IUPAC Name

4-bromo-2-ethynyl-1-(2,2,2-trifluoroethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3O/c1-2-7-5-8(11)3-4-9(7)15-6-10(12,13)14/h1,3-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXAAMRUXMBUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC(=C1)Br)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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